N~5~-CYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N~5~-CYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom at position 5, a methyl group at position 1, and a carboxamide group at position 5 of the pyrazole ring
Preparation Methods
The synthesis of N5-CYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of cycloheptanone with methylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxamide group can be introduced through subsequent reactions with appropriate reagents. Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
N~5~-CYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine. Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as halogenated pyrazole derivatives .
Scientific Research Applications
In chemistry, it serves as a precursor for the synthesis of other pyrazole derivatives with potential fungicidal and insecticidal activities . In biology, it has been investigated for its potential as an antimicrobial and anticancer agent. In medicine, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, making this compound a potential candidate for drug development. In industry, it can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N5-CYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its potential anticancer activity .
Comparison with Similar Compounds
N~5~-CYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds such as N-CYCLOHEXYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE and 4-CHLORO-N-CYCLOHEXYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE . These compounds share a similar pyrazole core structure but differ in the substituents attached to the pyrazole ring. The presence of different substituents can significantly influence the biological activity and chemical reactivity of these compounds. For example, the cycloheptyl group in N5-CYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE may confer unique steric and electronic properties, making it distinct from its cyclohexyl and chlorinated analogs .
Properties
IUPAC Name |
N-cycloheptyl-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15-11(8-9-13-15)12(16)14-10-6-4-2-3-5-7-10/h8-10H,2-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYDWWLFVFNHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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